
Bencycloquidium Bromide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bencycloquidium bromide involves the reaction of 3-(2-cyclopentyl-2-hydroxy-2-phenylethoxy)-1-methyl-1-azabicyclo[2.2.2]octane with hydrobromic acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified through crystallization and filtration techniques .
化学反応の分析
反応の種類: ベンシクロキジウム臭化物は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、フェニルおよびペンチル部分でモノヒドロキシ化誘導体を形成するために酸化できます.
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
置換: 一般的な試薬には、水酸化ナトリウムなどの強塩基が含まれます。
主要な生成物:
置換: さまざまな置換された四級アンモニウム塩.
4. 科学研究への応用
ベンシクロキジウム臭化物は、幅広い科学研究への応用があります。
科学的研究の応用
Treatment of Allergic Rhinitis
BCQB has shown significant efficacy in treating persistent allergic rhinitis (PAR). A clinical trial involving 720 patients demonstrated that a nasal spray formulation of BCQB significantly reduced symptoms such as rhinorrhea, sneezing, nasal congestion, and itching compared to placebo. The trial reported a decrease in the visual analog scale (VAS) for rhinorrhea from baseline values, indicating a 72.32% improvement in the BCQB group versus 31.03% in the placebo group (P < 0.001) .
Table 1: Efficacy of this compound in Allergic Rhinitis
Symptom | BCQB Group Improvement (%) | Placebo Group Improvement (%) |
---|---|---|
Rhinorrhea | 72.32 | 31.03 |
Sneezing | Significant improvement | Not specified |
Nasal Congestion | Significant improvement | Not specified |
Itching | Significant improvement | Not specified |
Combination Therapy
Further studies have explored the combination of BCQB with mometasone furoate nasal spray (MFNS). A randomized controlled trial indicated that the combination therapy was superior to MFNS alone in reducing daily runny nose symptoms and improving overall nasal symptom scores . This suggests that BCQB may enhance the therapeutic effects of existing treatments for allergic rhinitis.
Pharmacokinetics and Safety Profile
The pharmacokinetics of BCQB have been extensively studied to understand its absorption, distribution, metabolism, and excretion. In a study involving healthy subjects, BCQB was rapidly absorbed following intranasal administration, with a median time to maximum concentration (t_max) of approximately 8 minutes. The half-life was found to be about 8.5 hours, indicating a favorable pharmacokinetic profile for sustained symptom control .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
t_max (median) | 8 minutes |
Half-life (t_1/2) | 8.5 hours |
Maximum Concentration (C_max) | Dose-dependent increase |
Area Under Curve (AUC) | Linear across doses |
The safety profile of BCQB has been assessed through various clinical trials, revealing that adverse events were generally mild and comparable to placebo groups . This suggests that BCQB could be a safer alternative compared to traditional treatments for allergic rhinitis.
Potential Applications Beyond Allergic Rhinitis
In addition to its application in allergic rhinitis, BCQB is being investigated for its potential use in treating COPD. The compound's mechanism as a muscarinic antagonist may provide benefits in reducing bronchoconstriction and improving airflow in patients with COPD . Further research is needed to establish its efficacy and safety in this broader context.
作用機序
ベンシクロキジウム臭化物は、ムスカリンM1およびM3受容体を選択的に拮抗することで効果を発揮します。 この阻害は、コリン作動性神経伝達を抑制し、腺分泌と炎症を減少させます . この化合物はこれらの受容体に対する高い親和性を持ち、最小限の副作用で強力な治療効果を確実にします .
類似化合物:
イプラトロピウム臭化物: 呼吸器疾患の治療に使用される別のムスカリン受容体拮抗薬.
チオトロピウム臭化物: 慢性閉塞性肺疾患に使用される長時間作用型ムスカリン拮抗薬.
独自性: ベンシクロキジウム臭化物は、M1およびM3受容体に対する選択性により、他のムスカリン拮抗薬とは異なります。 この選択性は、心臓血管および呼吸器の副作用のリスクを軽減し、患者にとってより安全な選択肢となります .
類似化合物との比較
Ipratropium Bromide: Another muscarinic receptor antagonist used in the treatment of respiratory conditions.
Tiotropium Bromide: A long-acting muscarinic antagonist used for chronic obstructive pulmonary disease.
Uniqueness: Bencycloquidium bromide’s selectivity for M1 and M3 receptors sets it apart from other muscarinic antagonists. This selectivity reduces the risk of cardiovascular and respiratory side effects, making it a safer option for patients .
生物活性
Bencycloquidium bromide (BCQB) is a novel selective muscarinic M1/M3 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in treating rhinorrhea associated with allergic rhinitis. This article delves into the biological activity of BCQB, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research studies.
Pharmacokinetics
BCQB exhibits rapid absorption when administered intranasally, with a median time to maximum concentration () of approximately 8 minutes across various doses (45, 90, and 180 μg). The pharmacokinetic profile reveals a biphasic decline in plasma concentrations with a mean half-life () of about 8.5 hours. Notably, the area under the plasma concentration-time curve (AUC) increases linearly with dose escalation, indicating predictable pharmacokinetics within the studied dose range .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
8 minutes | |
8.5 hours | |
Cmax | 158.3 pg/mL |
AUC (45-180 μg) | Dose-dependent |
Clinical Trials
Several clinical trials have evaluated the efficacy of BCQB in treating allergic rhinitis:
- Efficacy in Allergic Rhinitis : A study involving 720 patients demonstrated that BCQB (90 μg per nostril four times daily) significantly reduced rhinorrhea scores compared to placebo, with a change ratio of 72.32% in the BCQB group versus 31.03% in the placebo group (P < 0.001) .
- Combination Therapy : Another trial assessed BCQB nasal spray alone and in combination with mometasone furoate for moderate-severe persistent allergic rhinitis. This study aimed to evaluate both efficacy and safety across different treatment groups .
- Acute Rhinitis : A multicenter study focused on acute rhinitis post-cold showed significant improvements in rhinorrhea scores after treatment with varying doses of BCQB nasal spray (22.5 μg, 45 μg, and 90 μg) .
Summary of Clinical Findings
Study Type | Population Size | Key Findings |
---|---|---|
Allergic Rhinitis Trial | 720 | Significant reduction in rhinorrhea scores |
Combination Therapy | 450 | Evaluated efficacy with mometasone furoate |
Acute Rhinitis Study | 238 | Improved rhinorrhea duration and scores |
Safety Profile
The safety profile of BCQB has been consistently reported as favorable across various studies. Adverse events (AEs) were generally mild and transient, with no serious adverse events reported during clinical trials . The incidence of adverse reactions was comparable between BCQB and placebo groups, underscoring its safety as an anticholinergic agent .
Adverse Events Reported
- Common AEs : Mild nasal irritation, headache.
- Serious AEs : None reported.
BCQB functions as a muscarinic receptor antagonist, primarily targeting M1 and M3 receptors. This mechanism is crucial for its therapeutic effects in managing symptoms associated with excessive mucus secretion in conditions like allergic rhinitis . Additionally, it has been shown to inhibit airway smooth muscle thickening and contractile protein expression, which may contribute to its efficacy in respiratory conditions .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for first-in-human (FIH) pharmacokinetic studies of bencycloquidium bromide (BCQB)?
- Methodological Answer : FIH studies should adopt a randomized, dose-escalation design to assess safety and pharmacokinetics (PK). Initial doses (e.g., 45–180 mg) are administered to healthy volunteers under fasting conditions, with blood/urine sampling at predefined intervals (pre-dose to 24 hours post-dose). Safety monitoring includes adverse event (AE) classification (mild/moderate/severe), vital signs, ECG, and laboratory tests . Dose escalation proceeds only after confirming tolerability in lower cohorts. Open-label, multi-dose regimens (e.g., 120 mg TID for 14 days) evaluate steady-state PK parameters like AUCss and Cmin,ss .
Q. Which pharmacokinetic parameters are most relevant for assessing BCQB's dose proportionality?
- Methodological Answer : Key parameters include:
- Cmax (peak plasma concentration) and AUCt (area under the curve from 0 to time t): Linear increases with dose (45–180 mg) confirm dose proportionality .
- t½ (elimination half-life): ~8.5 hours in humans, indicating moderate persistence .
- Rac (accumulation ratio): ~1.26 after multiple doses, suggesting minimal accumulation .
Statistical tools like SPSS or WinNonlin calculate these parameters using non-compartmental analysis .
Q. How are safety and tolerability systematically evaluated in BCQB clinical trials?
- Methodological Answer : AE monitoring follows Good Clinical Practice (GCP) guidelines, categorizing events by severity and causality. Common AEs include transient nasal irritation (e.g., dryness, congestion) and mild mydriasis, resolved without intervention . Cardiovascular safety is prioritized via continuous ECG monitoring, with no clinically significant changes in heart rate or QT intervals observed in trials .
Advanced Research Questions
Q. What methodologies validate BCQB's selectivity for M1/M3 muscarinic receptors over M2 subtypes?
- Methodological Answer : Preclinical studies in dogs and rats use radioligand binding assays to quantify receptor affinity. BCQB shows 10–20× higher selectivity for M1/M3 versus M2, reducing cardiovascular risks linked to M2 inhibition . In vitro functional assays (e.g., tracheal smooth muscle contraction) further confirm target engagement .
Q. How can LC-MS/MS optimize BCQB quantification in complex biological matrices?
- Methodological Answer : A validated LC-MS/MS method employs weak cation-exchange solid-phase extraction (SPE) for plasma/urine samples. Key validation parameters include:
- Linearity : 5–2000 ng/mL (r<sup>2</sup> > 0.99) .
- Precision/Accuracy : Intra-day CV ≤ 8.9%, recovery ≥ 85% .
This method also assesses drug interactions (e.g., with CYP2D6 inhibitors like paroxetine) by co-monitoring metabolite profiles .
Q. What statistical approaches resolve contradictions in BCQB's interspecies pharmacokinetic data?
- Methodological Answer : Interspecies scaling discrepancies (e.g., higher plasma protein binding in humans [71.4%] vs. rats [42.0%]) are addressed via allometric scaling models and compartmental analysis . Covariate analysis (e.g., body weight, sex) in mixed-effects models (NONMEM) accounts for variability in human trials .
Q. How does BCQB's plasma protein binding influence its therapeutic index?
- Methodological Answer : Equilibrium dialysis studies reveal moderate protein binding (71.4% in humans), necessitating free drug concentration calculations for dose optimization. Binding linearity across 305–3813 ng/mL suggests saturation is unlikely at therapeutic doses .
Q. What long-term safety endpoints are prioritized in BCQB nasal spray studies?
- Methodological Answer : Chronic toxicity studies in dogs (91-day intranasal dosing) focus on nasal mucosa histopathology and systemic exposure. No inflammation or fibrosis was observed, supporting tolerability . Human trials should monitor cumulative AEs (e.g., tachyphylaxis) and mucociliary clearance via saccharin transit time tests .
Q. How do CYP450 interactions impact BCQB's metabolic stability?
- Methodological Answer : In vitro CYP inhibition assays identify BCQB as a weak CYP2D6 and CYP3A4 inhibitor (IC50 > 10 µM). Co-administration with potent inhibitors (e.g., paroxetine) requires therapeutic drug monitoring to avoid altered exposure .
Q. What experimental models best predict BCQB's efficacy in allergic rhinitis?
特性
IUPAC Name |
1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJEWVKOCYOQL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860804-18-8 | |
Record name | Bencycloquidium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860804-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。